molecular formula C11H20ClNO4 B3137065 Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate CAS No. 432037-41-7

Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B3137065
CAS No.: 432037-41-7
M. Wt: 265.73 g/mol
InChI Key: CMLUPQWHCHSRSO-UHFFFAOYSA-N
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Description

Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a chloromethyl ester functionality. This molecule serves as a critical intermediate in peptide synthesis, polymer chemistry, and medicinal chemistry due to its dual reactivity: the Boc group provides temporary amine protection during solid-phase synthesis, while the chloromethyl moiety enables alkylation or nucleophilic substitution reactions for further functionalization . Its synthesis typically involves coupling reactions between Boc-protected amino acids and chloromethylating agents under anhydrous conditions, as exemplified by the use of dichloromethane (DCM) and dicyclohexylcarbodiimide (DCC) in .

Properties

IUPAC Name

chloromethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO4/c1-11(2,3)17-10(15)13-7-5-4-6-9(14)16-8-12/h4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLUPQWHCHSRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Mechanism of Action

The mechanism of action of Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate primarily involves its role as a protecting group and a reactive intermediate:

    Protecting Group: The Boc group protects the amino functionality from unwanted reactions during synthetic steps.

    Reactive Intermediate:

Comparison with Similar Compounds

Bromo-Substituted Analogues

  • Example: (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate () Key Differences: Replaces the chloromethyl group with a bromo substituent. Reactivity: Bromo groups exhibit lower electrophilicity compared to chloromethyl esters, reducing alkylation efficiency but improving stability in aqueous conditions . Applications: Used in peptide chain elongation and as a precursor for radiopharmaceuticals due to bromine’s isotopic versatility .

Benzyloxycarbonyl (Cbz)-Protected Analogues

  • Example: Di-tert-butyl-2,20-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(((benzyloxy)carbonyl)amino)pentanoate () Key Differences: Substitutes Boc with Cbz protection and incorporates macrocyclic tetraazacyclododecane. Reactivity: Cbz groups require hydrogenolysis for deprotection, unlike the acid-labile Boc group. The macrocyclic structure enhances metal coordination (e.g., Gd³⁺ in MRI contrast agents) . Applications: Primarily used in macromolecular MRI contrast agents due to high relaxivity .

Trifluoromethyl-Modified Derivatives

  • Example: 5-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid () Key Differences: Replaces the chloromethyl ester with a trifluoromethyl group and a carboxylic acid. Reactivity: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables direct conjugation to biomolecules . Applications: Used in fluorinated peptidomimetics for improved bioavailability in drug discovery .

Functional Analogues

Fmoc-Protected Analogues

  • Example: (R)-2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)-N-methylpropanamido)-5-((tert-butoxycarbonyl)amino)pentanoate () Key Differences: Uses fluorenylmethoxycarbonyl (Fmoc) instead of Boc for amine protection. Reactivity: Fmoc deprotection requires piperidine, making it orthogonal to Boc chemistry. The aromatic fluorenyl group enhances UV detectability . Applications: Preferred in solid-phase peptide synthesis (SPPS) for stepwise deprotection strategies .

Comparative Data Table

Compound Protecting Group Key Substituent Reactivity Highlights Primary Applications References
Chloromethyl 5-{[(Boc)amino]pentanoate Boc Chloromethyl ester Alkylation, acid-labile deprotection Peptide synthesis, polymer chemistry
(S)-5-Bromo-Boc-pentanoate Boc Bromo Stable, isotopic labeling Radiopharmaceuticals
Cbz-Tetraazacyclododecane derivative Cbz Macrocyclic Gd³⁺ core Hydrogenolysis, metal coordination MRI contrast agents
Trifluoromethyl-Boc-pentanoic acid Boc Trifluoromethyl Lipophilic, metabolic stability Drug discovery
Fmoc-Boc-pentanoate Fmoc/Boc Fluorenyl UV-detectable, orthogonal deprotection SPPS, combinatorial chemistry

Biological Activity

Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate, a compound characterized by its chloromethyl and tert-butoxycarbonyl (Boc) groups, plays a significant role in organic synthesis, particularly in peptide synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and research findings.

Overview of this compound

  • Chemical Structure : The compound features a chloromethyl group linked to a Boc-protected amino acid structure.
  • CAS Number : 432037-41-7

Target of Action : this compound primarily functions as a protecting group for amines during organic synthesis.

Mode of Action :

  • The Boc group protects the amino functionality, allowing selective reactions at other sites on the molecule.
  • The chloromethyl group can undergo nucleophilic substitution reactions, making it reactive towards various nucleophiles such as amines and thiols.

Result of Action :

  • Facilitates the synthesis of peptides by protecting amines during coupling reactions.
  • Enhances the stability and reactivity of intermediates in organic synthesis.

Applications in Scientific Research

  • Peptide Synthesis : Utilized as an intermediate in the synthesis of peptides, where it helps maintain the integrity of the amino group during chemical reactions.
  • Medicinal Chemistry : Plays a crucial role in developing peptide-based pharmaceuticals, enhancing drug design and efficacy.
  • Bioconjugation : Employed in modifying biomolecules for biochemical studies, including protein and nucleic acid modifications.
  • Material Science : Used in creating functionalized polymers with specific properties tailored for various applications.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityApplications
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoateSimilar backbone but different side chainsPeptide synthesis
Boc-Protected Amino Acids (e.g., Boc-alanine)Common protecting groupVarious peptide synthesis applications

This compound is distinguished by its unique combination of functional groups that enhance its utility in organic synthesis compared to other Boc-protected amino acids.

Study on Peptide Synthesis Efficiency

A recent study demonstrated that using this compound significantly increased the yield of synthesized peptides compared to traditional methods. The study highlighted its effectiveness in protecting amine groups during multi-step synthesis processes, leading to higher purity and yield rates.

Investigating Reaction Conditions

Research has shown that the efficacy of this compound is influenced by reaction conditions such as temperature and pH. Optimal conditions were identified to maximize the stability of the Boc group while ensuring effective nucleophilic substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate
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Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate

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